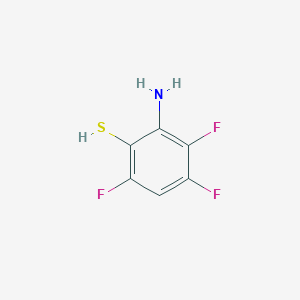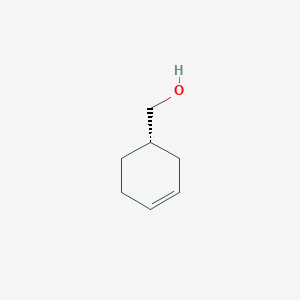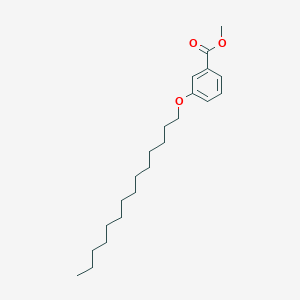![molecular formula C11H16N2O4S B8741149 methyl 4-[(dimethylsulfamoylamino)methyl]benzoate](/img/structure/B8741149.png)
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate
描述
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate typically involves the reaction of 4-(dimethylamino)benzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
相似化合物的比较
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl 4-({[(methylamino)sulfonyl]amino}methyl)benzoate: Contains a methylamino group instead of a dimethylamino group, affecting its solubility and reactivity.
Sulfometuron-methyl: A sulfonylurea herbicide with a similar sulfonyl group but different overall structure and applications.
Uniqueness
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC 名称 |
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate |
InChI |
InChI=1S/C11H16N2O4S/c1-13(2)18(15,16)12-8-9-4-6-10(7-5-9)11(14)17-3/h4-7,12H,8H2,1-3H3 |
InChI 键 |
HWUGQTYUNAZLEW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NCC1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8741072.png)
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)








![1-(4-Methoxyphenyl)-2-[(phenylmethyl)amino]ethanol](/img/structure/B8741146.png)
![1-[3-(4-Cyano-phenyl)-propionyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B8741147.png)


